4-Benzyloxybenzyl methanesulfonate
Description
4-Benzyloxybenzyl methanesulfonate is a methanesulfonate ester derived from 4-benzyloxybenzyl alcohol. Its structure consists of a benzyl ether group (-OCH2C6H5) attached to a benzyl moiety, which is further esterified with methanesulfonic acid (CH3SO3H). This compound is typically utilized in organic synthesis as an alkylating agent or protecting group due to the reactivity of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.
Properties
Molecular Formula |
C15H16O4S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-20(16,17)19-12-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
VXXPVCDYQTXHCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-benzyloxybenzyl methanesulfonate, enabling comparative analysis of their properties and applications:
2.1. 4-Methylbenzyl Acetate (C10H12O2)
- Structure : An acetate ester of 4-methylbenzyl alcohol.
- Purity : ≥97% (commonly available in 10g/100g quantities) .
- Applications : Used in fragrances, flavorings, and as a solvent intermediate.
- Key Differences : Unlike 4-benzyloxybenzyl methanesulfonate, this compound lacks the sulfonate group, making it less reactive in nucleophilic substitutions. Its ester group (acetate) is more hydrolytically stable than a mesylate group .
2.2. 4-Ethylbenzenesulfonamide (C8H11NO2S)
- Structure : A sulfonamide derivative with an ethyl-substituted benzene ring.
- Purity : ≥97% (available in 5g–25g quantities) .
- Applications : Intermediate in pharmaceutical synthesis (e.g., sulfa drugs).
- Key Differences : The sulfonamide group (-SO2NH2) exhibits hydrogen-bonding capability, enhancing solubility in aqueous media compared to the hydrophobic benzyloxy group in 4-benzyloxybenzyl methanesulfonate. Reactivity diverges due to the nucleophilic amine versus the electrophilic mesylate .
2.3. Lead Methanesulfonate (C2H6O6PbS2)
- Structure : A lead salt of methanesulfonic acid.
- Properties : Colorless liquid, corrosive to metals, releases toxic sulfur oxides upon decomposition .
- Applications : Electroplating, battery electrolytes.
- Key Differences: As a metal salt, it is ionic and water-soluble, unlike the organic ester 4-benzyloxybenzyl methanesulfonate.
Data Table: Comparative Overview
| Compound | Molecular Formula | Functional Group | Purity | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| 4-Benzyloxybenzyl methanesulfonate | C15H16O4S | Methanesulfonate ester | N/A | Organic synthesis | High (electrophilic mesylate) |
| 4-Methylbenzyl acetate | C10H12O2 | Acetate ester | ≥97% | Fragrances, solvents | Moderate (hydrolytic stability) |
| 4-Ethylbenzenesulfonamide | C8H11NO2S | Sulfonamide | ≥97% | Pharmaceuticals | Low (hydrogen-bonding) |
| Lead methanesulfonate | C2H6O6PbS2 | Methanesulfonate salt | N/A | Electroplating | Ionic, corrosive |
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